5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
Description
The compound 5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative characterized by a 4-chlorophenyl group at position 5, a hydrosulfide (-SH) group at position 3, and an (E)-configured Schiff base linker formed between the triazole ring and a 2,4,5-trimethoxyphenyl moiety. The presence of the 2,4,5-trimethoxy substitution pattern on the benzylidene group distinguishes it from related triazole derivatives, as methoxy groups at these positions may enhance electron-donating effects and influence intermolecular interactions, such as hydrogen bonding and π-π stacking .
Crystallographic data for analogous compounds (e.g., monoclinic systems with space group P21/c) suggest that Compound A likely adopts a planar triazole core with non-covalent interactions stabilizing its supramolecular architecture . Computational studies on similar triazole derivatives indicate that the (E)-configuration of the Schiff base linker minimizes steric hindrance, favoring stable crystal packing .
Properties
Molecular Formula |
C18H17ClN4O3S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4O3S/c1-24-14-9-16(26-3)15(25-2)8-12(14)10-20-23-17(21-22-18(23)27)11-4-6-13(19)7-5-11/h4-10H,1-3H3,(H,22,27)/b20-10+ |
InChI Key |
GDONTTSFVNDBKX-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Biological Activity
5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article discusses its biological activity based on various studies, including its mechanism of action, efficacy against cancer cells, and antiviral properties.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological activity. The presence of the 4-chlorophenyl and trimethoxyphenyl groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Compounds that disrupt microtubule dynamics by binding to the colchicine site of tubulin have shown promising results. This mechanism is crucial for inducing apoptosis in cancer cells. The compound may exhibit similar activity due to its structural analogies with known anticancer agents .
- Cell Lines Tested : Studies have reported IC50 values ranging from low micromolar to sub-nanomolar concentrations against breast (MCF-7), colon (HCT-116), and other cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | <1 | Microtubule disruption |
| HCT-116 | 34 | Apoptosis induction |
| HeLa | 36 | Cytotoxicity |
Antiviral Activity
The compound's potential as an antiviral agent has also been explored:
- Target Viruses : Preliminary studies suggest effectiveness against human adenoviruses (HAdV). The compound demonstrated sub-micromolar potency with minimal cytotoxicity, indicating a favorable selectivity index .
- Mechanistic Insights : It appears to interfere with viral DNA replication processes, which is critical for inhibiting viral proliferation .
Case Studies and Research Findings
- Antiproliferative Studies : A series of derivatives were synthesized and tested for their antiproliferative activity. The most active compounds exhibited IC50 values in the low nanomolar range against resistant cancer cell lines .
- Antiviral Efficacy : In a study focusing on adenoviral infections, the compound showed an IC50 of 0.27 µM with a CC50 of 156.8 µM, highlighting its potential as a therapeutic agent with low toxicity .
- Structure-Activity Relationship (SAR) : Variations in substituents at specific positions on the phenyl rings significantly influenced the biological activity. For example, increasing steric bulk at certain positions resulted in decreased activity, underscoring the importance of molecular structure in determining efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit notable anticancer properties. In particular, the compound under discussion has shown potential in targeting various cancer cell lines. For instance:
- Cytotoxicity Studies : Preliminary studies suggest that compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa. The mechanism often involves inducing apoptosis and affecting mitochondrial membrane potential .
Antiviral Properties
Recent investigations into related compounds have revealed their efficacy as inhibitors of human adenovirus (HAdV) infections. Some derivatives have shown improved selectivity indexes and potency against HAdV, indicating a promising avenue for antiviral drug development .
Herbicidal and Insecticidal Properties
Compounds containing triazole structures have been explored for their agrochemical properties. They exhibit herbicidal and insecticidal activities, making them suitable candidates for developing new agricultural chemicals . The specific compound may also share these properties due to its structural characteristics.
Synthesis and Characterization
The synthesis of 5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step reactions that include:
- Formation of the triazole ring.
- Introduction of the hydrosulfide group through nucleophilic substitution.
- Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
In a study evaluating a series of triazole derivatives, it was found that certain modifications to the phenyl groups enhanced their anticancer activity significantly. The compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral applications of structurally similar compounds demonstrated that modifications led to increased activity against HAdV. The findings suggest that the incorporation of specific substituents can enhance antiviral efficacy while maintaining low cytotoxicity levels .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Crystallographic Parameters of Selected Analogs
Q & A
Q. What synthetic methodologies are optimal for preparing this triazole derivative?
The synthesis involves multi-step reactions, including cyclization of thiosemicarbazides and Schiff base formation. Key steps:
- Cyclization : React 4-chlorophenylthiosemicarbazide with trimethoxyphenyl aldehyde under reflux in ethanol/acetic acid to form the triazole core .
- Schiff base formation : Condensation of the triazole intermediate with 2,4,5-trimethoxybenzaldehyde under basic conditions (e.g., KOH in methanol) to introduce the hydrosulfide group .
- Optimization : Use microwave-assisted synthesis (60–80°C, 30–60 min) to improve yield (85–92%) compared to conventional reflux (6–8 hours, 70–75% yield) .
Q. How is the structural integrity and purity of the compound validated?
A combination of analytical techniques is critical:
- NMR spectroscopy : Confirm the presence of the triazole ring (δ 8.2–8.5 ppm for N–H protons) and E-configuration of the Schiff base (J = 12–14 Hz for trans coupling) .
- HPLC : Monitor purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm .
- X-ray crystallography : Resolve the crystal structure to validate stereochemistry and hydrogen-bonding networks (e.g., N–H···S interactions) .
Advanced Research Questions
Q. How can contradictions in biological activity data among structurally similar triazoles be resolved?
Discrepancies often arise from subtle structural variations. Strategies include:
- Comparative SAR studies : Analyze analogs (e.g., replacing 2,4,5-trimethoxyphenyl with 3,4-dichlorophenyl) to assess how electron-withdrawing groups affect antimicrobial potency .
- Target-specific assays : Test against isolated enzymes (e.g., cytochrome P450) to distinguish direct inhibition from off-target effects .
- Computational docking : Use AutoDock Vina to model interactions with binding pockets, identifying critical residues (e.g., Ser123 in β-tubulin for antitubulin activity) .
Q. What computational approaches predict the compound’s interaction with biological targets?
Advanced modeling techniques include:
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (ΔG < −8 kcal/mol indicates strong affinity) .
- QSAR modeling : Derive predictive models using descriptors like logP and polar surface area (PSA) to correlate with anti-inflammatory activity (R² > 0.85) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV) to predict reactivity and metabolic stability .
Q. How can reaction mechanisms for triazole ring formation be experimentally validated?
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated reagents to identify rate-determining steps (e.g., cyclization step KIE = 2.1) .
- Trapping intermediates : Use low-temperature NMR (−40°C) to isolate and characterize thiourea intermediates during cyclization .
- Mass spectrometry (HRMS) : Track isotopic patterns (e.g., [M+H]⁺ at m/z 435.0521) to confirm intermediate structures .
Q. What strategies improve selectivity for specific biological targets?
Enhance selectivity via:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to mask reactive thiols, reducing off-target binding .
- Bioisosteric replacement : Substitute the hydrosulfide group with a sulfonamide to improve solubility and target affinity (IC50 reduction from 12 μM to 3.5 μM) .
- Fragment-based screening : Identify minimal pharmacophores using SPR (surface plasmon resonance) to prioritize derivatives with high binding specificity (KD < 1 μM) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate cytotoxicity?
Follow a tiered approach:
- Initial screening : Use MTT assays on HEK-293 (normal) and MCF-7 (cancer) cells at 1–100 μM to determine IC50 values .
- Selectivity index (SI) : Calculate SI = IC50(normal)/IC50(cancer); SI > 3 indicates therapeutic potential .
- Apoptosis assays : Confirm mechanism via Annexin V/PI staining and caspase-3 activation (flow cytometry) .
Q. What statistical methods resolve variability in spectroscopic data?
Employ robust analyses:
- Principal Component Analysis (PCA) : Reduce dimensionality of NMR/IR datasets to identify outliers (e.g., Q-residuals > 0.05) .
- Multivariate regression : Correlate HPLC retention times with logP values (R² > 0.9) to predict elution profiles .
- Error propagation models : Quantify uncertainty in crystallographic R-factors (e.g., ΔR < 0.005 for high-confidence structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
